Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate
CAS No.: 2034480-92-5
Cat. No.: VC7619612
Molecular Formula: C9H10N4O2
Molecular Weight: 206.205
* For research use only. Not for human or veterinary use.
![Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate - 2034480-92-5](/images/structure/VC7619612.png)
Specification
CAS No. | 2034480-92-5 |
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Molecular Formula | C9H10N4O2 |
Molecular Weight | 206.205 |
IUPAC Name | ethyl N-pyrazolo[1,5-a]pyrimidin-6-ylcarbamate |
Standard InChI | InChI=1S/C9H10N4O2/c1-2-15-9(14)12-7-5-10-8-3-4-11-13(8)6-7/h3-6H,2H2,1H3,(H,12,14) |
Standard InChI Key | SHEIHZABFJNKNX-UHFFFAOYSA-N |
SMILES | CCOC(=O)NC1=CN2C(=CC=N2)N=C1 |
Introduction
Structural and Chemical Characteristics
The pyrazolo[1,5-a]pyrimidine scaffold consists of a fused bicyclic system with a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–7). In ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate, the 6-position is substituted with a carbamate group (–NHCOO–), while the 3-position carries an ethyl ester (–COOEt). This substitution pattern enhances the molecule's ability to engage in hydrogen bonding and hydrophobic interactions, critical for biological activity .
Key structural features:
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Core: Pyrazolo[1,5-a]pyrimidine (7-membered fused heterocycle).
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Substituents:
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C6: Carbamate group (–NHCOO–).
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C3: Ethyl ester (–COOEt).
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The ethyl ester at C3 likely improves solubility in organic solvents, while the carbamate at C6 may modulate electronic effects and binding affinity to biological targets . Computational studies on similar compounds suggest that substituents at C6 influence regioselectivity in cross-coupling reactions and binding modes in enzymatic assays .
Synthetic Methodologies
Regioselective Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
The synthesis of ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate can be inferred from methods used for analogous compounds. A stepwise approach, as demonstrated by Sonogashira and Suzuki–Miyaura couplings, is effective for introducing substituents at specific positions .
Example pathway:
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Starting material: 2,6-Dibromopyrazolo[1,5-a]pyrimidine.
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C6 functionalization:
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C3 functionalization:
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Esterification via nucleophilic acyl substitution using ethanol and a coupling agent (e.g., DCC).
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Table 1. Representative Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Derivatives
Step | Reagents/Conditions | Yield (%) | Reference |
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C6 carbamate addition | Ethyl chloroformate, K₂CO₃, DMF, 80°C | 65–78 | |
C3 esterification | Ethanol, DCC, DMAP, CH₂Cl₂, rt | 82–90 |
Physicochemical Properties
While experimental data for ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate are unavailable, properties can be extrapolated from structurally similar compounds. For instance, 6-bromo-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide (MW: 363.21) has a logP of 1.32 and moderate aqueous solubility (logSw = -2.03) . Substituting bromine with a carbamate group would likely increase polarity, reducing logP and enhancing solubility.
Table 2. Predicted Physicochemical Properties
Compound | Target/Activity | IC₅₀/EC₅₀ | Reference |
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6t | CDK2/TRKA inhibition | 0.09/0.45 µM | |
9c | RSV fusion inhibition | 0.58 nM |
Future Directions
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